Pentadecyl cyclohex-3-ene-1-carboxylate
Description
Pentadecyl cyclohex-3-ene-1-carboxylate is a cyclohexene-based ester featuring a long pentadecyl alkyl chain (C₁₅H₃₁) attached to a cyclohexene ring via a carboxylate group. Such properties make it relevant in applications requiring hydrophobic interactions, such as surfactants, lipid-based drug delivery systems, or polymer additives.
Properties
CAS No. |
62266-66-4 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
pentadecyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24-22(23)21-18-15-14-16-19-21/h14-15,21H,2-13,16-20H2,1H3 |
InChI Key |
KUYFANQPNDGGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with pentadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.
Reduction: Pentadecyl cyclohex-3-ene-1-ol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Pentadecyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of pentadecyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyclohex-3-ene-1-carboxylic acid and pentadecanol, which may exert biological effects through various pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares pentadecyl cyclohex-3-ene-1-carboxylate with structurally related cyclohexene carboxylate esters and derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Effects and Functional Group Variations
A key analog is ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate , synthesized and characterized by spectral methods in recent studies . Key differences include:
- Ester Chain Length: The ethyl group (C₂H₅) in the analog contrasts with the pentadecyl chain (C₁₅H₃₁) in the target compound. The longer chain enhances lipophilicity, reducing solubility in polar solvents but improving compatibility with nonpolar matrices.
- Ring Substituents : The analog features a benzodioxol group and aryl substituents on the cyclohexene ring, introducing steric bulk and electron-withdrawing/donating effects. In contrast, this compound lacks these groups, resulting in simpler reactivity and lower molecular weight (MW = ~350 g/mol vs. ~400–450 g/mol for the analog).
| Property | This compound | Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl) Analogue |
|---|---|---|
| Ester Chain | C₁₅H₃₁ (long alkyl) | C₂H₅ (short alkyl) |
| Ring Substituents | None | 1,3-Benzodioxol, aryl groups |
| Molecular Weight | ~350 g/mol | ~400–450 g/mol |
| Lipophilicity (LogP) | High (estimated >7) | Moderate (estimated ~3–4) |
| Synthesis Complexity | Moderate (requires long-chain coupling) | High (multi-step cyclization and functionalization) |
Physicochemical and Spectral Properties
- Thermal Stability : The pentadecyl chain may lower the melting point compared to shorter-chain analogs due to reduced crystallinity.
- Spectroscopy : IR and NMR spectra would show distinct signals for the ester carbonyl (C=O at ~1700 cm⁻¹ in IR) and cyclohexene protons (δ ~5–6 ppm in ¹H NMR). The absence of aromatic substituents simplifies spectral interpretation compared to benzodioxol-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
